Octahydropyrrolo[3,2-b]pyrrole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12N2 |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,2-b]pyrrole |
InChI |
InChI=1S/C6H12N2/c1-3-7-6-2-4-8-5(1)6/h5-8H,1-4H2 |
InChI Key |
GLUABPSZMHYCNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2C1NCC2 |
Origin of Product |
United States |
Mechanistic and Reactivity Studies of Octahydropyrrolo 3,2 B Pyrrole Systems
Elucidation of Reaction Pathways and Transition States
The construction of the cis-fused octahydropyrrolo[3,2-b]pyrrole ring system has been explored through various synthetic strategies, with some proving more successful than others. Initial attempts included electrophilic azidation of a cis-fused hexahydro-isoindole, the cyclization of α-amino-(β-iodopyrrolidines), the formation of cyclic amidines, and a Diels-Alder reaction between 2-(tert-butyldimethylsilyloxy)buta-1,3-diene and an N-protected-pyrrolin-2-one dienophile; however, these approaches were found to be unsuccessful. researchgate.net
More effective pathways have been developed, providing access to this complex bicyclic structure. One successful method involves an intramolecular Mitsunobu reaction to generate the this compound ring system. acs.org Another promising strategy involves the ring opening of butadiene monoxide with a lactam enolate. researchgate.net A particularly effective and stereoselective method for constructing the required this compound framework is through a acs.orgacs.org-sigmatropic rearrangement. researchgate.net
Theoretical studies on related cycloaddition reactions to form fused pyrrole (B145914) systems have highlighted the importance of non-covalent interactions in governing stereocontrol at the transition state. beilstein-journals.org Calculations of the geometries and energies of transition states (TS) have shown that the substituent on the diene can play a significant role in directing the endo/exo orientation of the approach to the dienophile. beilstein-journals.orgbeilstein-journals.org
| Synthetic Strategy for this compound Core | Outcome | Reference |
|---|---|---|
| Intramolecular Mitsunobu Reaction | Successful | acs.org |
| acs.orgacs.org-Sigmatropic Rearrangement | Successful (Stereoselective) | researchgate.net |
| Ring Opening of Butadiene Monoxide with Lactam Enolate | Promising Results | researchgate.net |
| Carbene-Mediated Ylide Rearrangement | Proposed for Core Transformation | researchgate.net |
| Electrophilic Azidation of Hexahydro-isoindole | Unsuccessful | researchgate.net |
| Cyclization of α-amino-(β-iodopyrrolidines) | Unsuccessful | researchgate.net |
Chemical Reactivity Profiles of the Bicyclic System
The chemical reactivity of the this compound system is dictated by its fused bicyclic structure and the nature of its substituents.
Studies on the aromatic, doubly B/N-doped, ladder-type pyrrolo[3,2-b]pyrrole (B15495793) core have provided insights into its oxidation behavior. Electrochemical analysis revealed that these dyes undergo a fully reversible first oxidation, located on the diphenylpyrrolo[3,2-b]pyrrole core, leading directly to a di(radical cation) stage. rsc.org The HOMO level for these dyes is located at approximately -5.35 eV, indicating they are relatively electron-rich despite the presence of two B⁻–N⁺ dative bonds. rsc.org While this research was conducted on the aromatic analogue, it suggests that the core pyrrole nitrogens and the π-system are susceptible to oxidation. Oxidation of related saturated hexahydropyrrolo[3,4-c]pyrrole derivatives has been achieved using agents like potassium permanganate. google.com
Research focusing on the reduction of the this compound skeleton itself is not extensively detailed in the provided sources. However, reduction reactions are integral to the synthesis of substituted derivatives. For instance, in a multi-step synthesis to access the core, a nitro group on a precursor molecule was reduced using indium powder and HCl, or alternatively with Raney nickel and H₂. acs.org These steps occurred prior to the final intramolecular Mitsunobu reaction that formed the bicyclic system. acs.org
Oxidation Reactions
Understanding Ylide Formation and Rearrangements in Cycloadditions
The synthesis of the core structure of Sarain A, which contains the this compound system, has been approached through a novel carbene-mediated ylide rearrangement reaction. researchgate.net In related studies on ylide chemistry, it has been noted that copper catalysis can yield a higher proportion of ylide-derived products compared to rhodium catalysis. researchgate.net The mechanism involves the formation of a metal-associated ylide intermediate. This intermediate can then undergo rearrangement via allyl group transfer to the metal, or it can dissociate to produce a reactive allylic ylide that is subject to a acs.orgsmolecule.com sigmatropic rearrangement. researchgate.net The rearrangement of a tetrahydropyrrolo[3,4-c]pyrrole to a tetrahydropyrrolo[3,4-b]pyrrole framework in basic media has also been studied, proceeding through a ring-opening and ring-closing sequence. ua.es
Influence of Structural Modifications on Reactivity and Selectivity
Structural modifications to the this compound skeleton and its aromatic counterparts have a profound impact on their chemical reactivity and selectivity, influencing both biological activity and photophysical properties.
In medicinal chemistry, attaching specific functional groups can dramatically alter biological efficacy. For example, an unsubstituted this compound compound showed a certain inhibitory concentration (IC₅₀) against the MDM2–p53 interaction. acs.org However, the introduction of a carboxymethyl group (–CH₂CO₂H) at the R⁴ position resulted in a significantly improved IC₅₀ value, demonstrating enhanced potency. acs.org Combining this modification with an ethoxy phenyl substituent at the R² position further increased the potency. acs.org
| Compound Modification (this compound Scaffold) | Substituent (R⁴) | MDM2-p53 IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 10 | -H | > 1000 (No improvement) | acs.org |
| Derivative of Compound 10 | -CH₂CO₂H | 39 | acs.org |
| Compound 13 (Derivative with additional R² modification) | -CH₂CO₂H | 2 | acs.org |
In the context of materials science, modifications to the aromatic pyrrolo[3,2-b]pyrrole core significantly tune its photophysical properties. rsc.org Small structural changes can lead to substantial variations in absorption and emission spectra. rsc.org For instance, π-expanded derivatives and those bearing electron-donating groups exhibit the most red-shifted absorption and emission, pushing them into the deep-red fluorescent range. rsc.org These structurally modified compounds also show remarkably high peak two-photon absorption cross-section values. rsc.org Quantum chemical calculations have shown that in N-substituted pyrrole precursors, the predominant α- or β-orientation of electrophilic substitution is determined by steric factors and the charges on the atoms, including the substituent at the nitrogen atom. umich.edu
| Pyrrolo[3,2-b]pyrrole Derivative Type | Absorption Range (nm) | Emission Range (nm) | Fluorescence Quantum Yield | Reference |
|---|---|---|---|---|
| Parent/Standard Derivatives | 500 - 600 | 520 - 670 | Up to 0.90 | rsc.org |
| π-Expanded Derivatives | Red-shifted | Red-shifted | High | rsc.org |
| Derivatives with Electron-Donating Groups | Red-shifted | Red-shifted | High | rsc.org |
Structural Characterization and Advanced Spectroscopic Analysis in Octahydropyrrolo 3,2 B Pyrrole Research
High-Resolution Spectroscopic Techniques
Spectroscopy is the cornerstone of molecular characterization, providing detailed insights into the connectivity, chemical environment, and functional groups within the octahydropyrrolo[3,2-b]pyrrole framework.
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of this compound derivatives. ¹H and ¹³C NMR provide fundamental information about the molecular skeleton, while 2D NMR techniques are indispensable for assigning complex signals and determining through-bond and through-space correlations. weebly.com
¹H NMR: The proton NMR spectra of this compound derivatives display characteristic signals for the protons on the saturated bicyclic core. These typically appear as complex multiplets in the upfield region, generally between δ 2.0 and 4.2 ppm. vulcanchem.comgoogle.com For instance, in one derivative, the protons of the octahydropyrrolopyrrole system resonate in the δ 3.8–2.1 ppm range. vulcanchem.com In a methylated analogue, specific signals were observed at δ 4.12-4.17 (m, 1H), 3.31-3.43 (m, 1H), and 2.12-2.28 (m, 1H), corresponding to protons on the heterocyclic core. google.com The precise chemical shifts and coupling patterns are highly sensitive to the nature and stereochemistry of substituents.
¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For the this compound scaffold, the saturated carbon atoms of the fused rings typically resonate in the range of δ 20-70 ppm. These assignments are crucial for confirming the bicyclic structure and identifying the carbon backbone.
2D NMR: Given the potential for signal overlap in 1D spectra, 2D NMR experiments are essential for unambiguous assignment. weebly.comyoutube.com
COSY (Correlation Spectroscopy): This homonuclear correlation technique is used to identify proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the mapping of adjacent protons through the carbon framework of the pyrrolidine (B122466) rings. cam.ac.ukresearchgate.net
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei, enabling the definitive assignment of which protons are attached to which carbons. youtube.comresearchgate.net This is particularly useful for distinguishing the various CH and CH₂ groups within the core structure.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.comresearchgate.net It is invaluable for connecting different fragments of the molecule, for example, linking substituents to their specific positions on the this compound nucleus.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is a critical tool for determining the relative stereochemistry of the molecule, such as confirming a cis or trans fusion of the two rings by observing spatial proximity between key protons.
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Notes |
|---|---|---|
| Core CH (Aliphatic) | ~2.0 - 4.2 | Complex multiplets; highly dependent on substitution and stereochemistry. vulcanchem.comgoogle.com |
| Core CH/CH₂ (Aliphatic) | ~20 - 70 | Represents the saturated carbon framework of the fused rings. |
| N-CH₃ (if present) | ~2.3 | Characteristic singlet for a methyl group attached to a nitrogen atom. google.com |
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.
For this compound derivatives, Electrospray Ionization (ESI) is a common technique, typically showing a prominent protonated molecular ion peak [M+H]⁺. This confirms the molecular weight of the synthesized compound. For example, various derivatives have shown expected [M+H]⁺ peaks at m/z 188.25, 226, and 333.4. vulcanchem.comgoogle.comvulcanchem.com
HRMS is crucial for confirming the molecular formula by measuring the mass-to-charge ratio to several decimal places. This high precision allows differentiation between compounds with the same nominal mass but different elemental formulas. For related pyrrolo[3,2-b]pyrrole (B15495793) structures, HRMS has been used to confirm calculated masses to within a very small margin of error (e.g., calculated for C₃₆H₂₇N₂ [M+H]⁺: 487.2168; found: 487.2163). frontiersin.org
| Derivative Type | Ionization Method | Observed m/z [M+H]⁺ | Reference |
|---|---|---|---|
| Pyridin-2-yl derivative | ESI-MS | 188.25 | vulcanchem.com |
| N-methyl derivative | MS | 127 | google.com |
| N-(2-methylphenyl)-5-(pyridin-2-yl) carboxamide derivative | ESI-MS | 333.4 | vulcanchem.com |
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spectroscopyonline.comnewport.com For the this compound core, the spectrum is dominated by C-H and C-N stretching and bending vibrations. Key absorptions include:
N-H Stretch: If the pyrrolidine nitrogens are unsubstituted, a characteristic stretching vibration appears in the region of 3300-3500 cm⁻¹. The absence of this band can confirm successful N-substitution.
C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are indicative of the C-H bonds in the saturated bicyclic system. mdpi.com
C-N Stretch: These vibrations typically appear in the fingerprint region, between 1000-1250 cm⁻¹.
Substituent Groups: Other functional groups introduced as substituents will have their own characteristic peaks, such as the strong C=O stretch for an amide or ester group, typically found between 1650-1750 cm⁻¹. mdpi.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
While NMR can provide strong evidence for relative stereochemistry, single-crystal X-ray crystallography is the definitive method for determining both the relative and absolute configuration of chiral centers. This technique provides an exact three-dimensional map of the atoms in the crystal lattice, revealing precise bond lengths, bond angles, and the spatial arrangement of all atoms.
For the this compound scaffold, which can possess multiple stereocenters (at the bridgehead carbons and potentially at substituted positions), X-ray analysis is invaluable. It has been used to:
Confirm the cis-fusion of the two five-membered rings in related systems. researchgate.net
Determine the absolute stereochemistry when a chiral derivative is crystallized.
Reveal the conformation of the bicyclic system (e.g., chair-like conformations). vulcanchem.com
Elucidate the planarity of the core and the orientation of large substituents relative to the ring system. frontiersin.orgnih.gov
The data obtained, including unit cell dimensions, space group, and atomic coordinates, serve as the "gold standard" for structural proof, against which all spectroscopic data can be benchmarked.
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for both the purification of the final compound and the assessment of its purity. Due to the structural complexity and potential for multiple isomers (diastereomers and enantiomers), advanced chromatographic methods are often required.
Flash Column Chromatography: This is a standard method used for the purification of reaction mixtures on a preparative scale, often employing a silica (B1680970) gel stationary phase and a gradient of solvents like ethyl acetate (B1210297) and cyclohexane (B81311) or methanol (B129727) in dichloromethane. frontiersin.orgmdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the final compound. mdpi.com Reversed-phase HPLC, using columns like C18, is common. oatext.com The method can be optimized to separate the target compound from any starting materials, byproducts, or degradation products. oatext.comresearchgate.net
Isomer Separation: A significant challenge in the chemistry of this compound is the separation of stereoisomers.
Diastereomers: Since diastereomers have different physical properties, they can often be separated using standard chromatographic techniques like flash chromatography or HPLC.
Enantiomers: Enantiomers have identical properties in an achiral environment and require specialized methods for separation. This is typically achieved by using chiral HPLC columns or by derivatizing the racemic mixture with a chiral auxiliary to form diastereomers, which can then be separated by conventional chromatography, followed by removal of the auxiliary. google.com Supercritical fluid chromatography (SFC) is also an effective technique for chiral separations. epo.org
Computational and Theoretical Chemistry of Octahydropyrrolo 3,2 B Pyrrole
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of the octahydropyrrolo[3,2-b]pyrrole nucleus at the electronic level. These methods model the molecule's behavior based on the fundamental principles of quantum mechanics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. liverpool.ac.ukaustinpublishinggroup.com For the this compound scaffold, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional geometry. nih.gov
Geometry optimization via DFT minimizes the energy of the molecule with respect to the positions of its atoms, revealing the most stable conformations. This process provides precise data on bond lengths, bond angles, and dihedral angles. The saturated nature of the this compound ring system results in a non-planar, puckered structure, and DFT helps to identify the lowest energy arrangement of this bicyclic framework.
Electronic structure analysis focuses on the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. austinpublishinggroup.com A larger gap typically suggests lower reactivity. Furthermore, analysis of the molecular electrostatic potential (MEP) map identifies regions of positive and negative electrostatic potential, which are crucial for understanding non-covalent interactions, such as hydrogen bonding, with biological receptors.
Table 1: Representative DFT-Calculated Geometrical Parameters for a Fused Conformation of this compound Note: These are hypothetical values for illustrative purposes, based on typical parameters for similar saturated heterocyclic systems.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N | 1.47 Å |
| C-C (ring fusion) | 1.54 Å | |
| C-C | 1.53 Å | |
| N-H | 1.01 Å | |
| C-H | 1.09 Å | |
| Bond Angle | C-N-C | 110.5° |
| N-C-C | 111.0° | |
| H-N-C | 109.8° | |
| Dihedral Angle | C-N-C-C | -35.2° |
The this compound system is a bicyclic structure where two five-membered rings are fused. Unlike flexible linear molecules, this fusion significantly restricts the number of possible conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. organicchemistrytutor.com
For this bicyclic system, the primary conformations are determined by the pucker of each pyrrolidine (B122466) ring and the nature of the ring fusion (cis or trans). Computational methods can systematically explore these possibilities to construct a potential energy surface, or energy landscape. nih.govnyu.edu This landscape maps the relative free energy of each conformation, identifying the most stable (lowest energy) states and the energy barriers that separate them.
A key advantage of the this compound scaffold, particularly in drug design, is its rigidity. acs.org By linking different parts of a molecule, this scaffold reduces the degrees of freedom and locks the molecule into a more defined conformation. acs.org This pre-organization can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity. The energy landscape for this system would therefore be characterized by a few, well-defined, and deep energy minima, corresponding to a small number of stable conformations.
Theoretical calculations can predict the vibrational and photophysical properties of molecules. Vibrational spectra, such as Infrared (IR) and Raman, arise from the vibrations of atoms within a molecule. DFT calculations can predict the frequencies and intensities of these vibrations with good accuracy. researchgate.netnih.gov For this compound, predicted spectra would show characteristic peaks corresponding to N-H stretching, C-H stretching, C-N stretching, and various bending and torsional modes of the bicyclic frame. These theoretical spectra serve as a valuable tool for identifying and characterizing the compound experimentally.
Photophysical properties relate to how a molecule interacts with light. Unlike its aromatic analogue, pyrrolo[3,2-b]pyrrole (B15495793), which can exhibit strong absorption and fluorescence, the saturated this compound is not expected to have significant absorption in the UV-visible range. frontiersin.orgrsc.org Its electronic transitions would require high energy, placing them in the far-UV region. Therefore, significant fluorescence is not an expected characteristic of the parent scaffold. Theoretical predictions using methods like Time-Dependent DFT (TD-DFT) would confirm the absence of low-energy electronic transitions.
Table 2: Hypothetical Predicted IR Vibrational Frequencies for this compound Note: These are representative frequency ranges for the specified vibrational modes.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Secondary Amine | 3350 - 3250 |
| C-H Stretch | Aliphatic | 2980 - 2850 |
| CH₂ Scissoring | Aliphatic | 1480 - 1440 |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 |
| N-H Bend | Secondary Amine | 910 - 660 |
Conformational Analysis and Energy Landscapes of the Bicyclic System
Molecular Modeling and Simulation Methodologies
While quantum chemistry focuses on intrinsic electronic properties, molecular modeling and simulation techniques are used to study the behavior of molecules over time, especially in complex environments like a solvent or when interacting with a biological macromolecule.
Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of a molecule's dynamic behavior.
In the context of the this compound scaffold, MD simulations are particularly valuable for studying its derivatives when bound to a protein target, such as MDM2. acs.org An MD simulation can:
Assess Binding Stability: Determine if the ligand remains in its docked binding pose over the course of the simulation (e.g., tens to hundreds of nanoseconds).
Analyze Intermolecular Interactions: Track the formation and breaking of hydrogen bonds, hydrophobic contacts, and other interactions between the ligand and the protein's active site.
Probe Conformational Changes: Observe how the ligand and protein adapt to each other's presence. The rigidity of the this compound scaffold would be expected to limit the conformational fluctuations of the ligand.
Analysis of the simulation trajectory, using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), provides quantitative insights into the stability of the complex and the flexibility of its components. nih.gov
The Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method is a popular post-processing technique used to estimate the free energy of binding of a ligand to a protein. nih.gov It combines molecular mechanics energy calculations with continuum solvation models to approximate the binding affinity.
The calculation is typically performed on snapshots taken from an MD simulation trajectory. researchgate.net The binding free energy (ΔG_bind) is calculated using the following thermodynamic cycle:
ΔG_bind = G_complex - (G_receptor + G_ligand)
Each term is composed of contributions from the gas-phase molecular mechanics energy (ΔE_MM), the solvation free energy (ΔG_solv), and an entropy term (-TΔS). uni-duesseldorf.de The solvation energy is further divided into polar (calculated using the Poisson-Boltzmann equation) and non-polar (often estimated from the solvent-accessible surface area) components. nih.gov
For a drug candidate incorporating the this compound scaffold, MMPBSA calculations provide a more accurate estimation of binding affinity than simple docking scores. It allows for a decomposition of the binding energy, revealing which interactions (e.g., van der Waals, electrostatic) and which residues in the binding pocket contribute most favorably to the binding process.
Table 3: Illustrative MMPBSA Binding Energy Decomposition for an this compound Derivative Note: Values are hypothetical and for illustrative purposes.
| Energy Component | Average Value (kcal/mol) | Contribution |
| Van der Waals Energy (ΔE_vdW) | -45.5 | Favorable |
| Electrostatic Energy (ΔE_elec) | -28.2 | Favorable |
| Gas Phase Energy (ΔE_gas) | -73.7 | Favorable |
| Polar Solvation Energy (ΔG_polar) | +35.8 | Unfavorable |
| Non-Polar Solvation Energy (ΔG_nonpolar) | -4.6 | Favorable |
| Total Solvation Energy (ΔG_solv) | +31.2 | Unfavorable |
| Total Binding Energy (ΔG_bind) | -42.5 | Favorable |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Structure-Activity Relationship (SAR) Computational Methodologies
Computational approaches are pivotal in exploring the vast chemical space of this compound derivatives to identify compounds with desired biological activities. These methods allow for the rational design of molecules and the prediction of their properties, thereby accelerating the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. wikipedia.orgnih.gov These models are developed by analyzing a dataset of compounds with known activities and identifying the physicochemical and structural features that are critical for their biological effects. wikipedia.org For derivatives of this compound, QSAR studies can help in predicting the activity of novel, unsynthesized compounds, thus prioritizing synthetic efforts towards the most promising candidates. nih.gov
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. wikipedia.orgrsc.org These techniques build upon the 3D alignment of molecules to derive correlations between their steric and electrostatic fields and their biological activities. rsc.org For instance, a 3D-QSAR study on a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors yielded robust models with good predictive capabilities (CoMFA q² = 0.783, r² = 0.944; CoMSIA q² = 0.728, r² = 0.982). rsc.org Such models generate contour maps that highlight regions where modifications to the molecular structure are likely to enhance or diminish activity, providing a roadmap for lead optimization. rsc.org
| QSAR Model | Cross-validated r² (q²) | Non-cross-validated r² | Predictive r² (rpred²) |
| CoMFA | 0.783 | 0.944 | 0.851 |
| CoMSIA | 0.728 | 0.982 | 0.814 |
Table based on a 3D-QSAR study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors. rsc.org
Virtual Screening Protocols for Ligand Discovery
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. scielo.br This approach has been applied to identify novel ligands based on the this compound scaffold. For example, structure-based virtual screening has been successfully employed to identify novel falcipain-2 inhibitors as potential antimalarial agents. acs.org
The process often involves docking thousands of compounds from chemical libraries into the active site of a target protein. The binding affinity of each compound is then estimated using a scoring function, and the top-scoring compounds are selected for further experimental validation. This methodology has proven effective in discovering new chemotypes for various targets, including histamine (B1213489) H3 receptor antagonists. acs.org
Molecular Docking for Ligand-Protein Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net It is a cornerstone of structure-based drug design, providing detailed insights into the binding mode and interactions between a ligand and its protein target at an atomic level. researchgate.netnih.gov
In the context of this compound derivatives, molecular docking studies have been instrumental in understanding their binding to various receptors. For example, docking studies of benzimidazolone derivatives containing a fused octahydropyrrolo[3,4-b]pyrrole (B1600083) ring system with the σ2 receptor suggested that a salt bridge formation with Asp29 is a key interaction. researchgate.net The estimated binding energies from these docking studies, which ranged from -9.65 to -10.97 kcal/mol, correlated with the observed binding affinities. researchgate.net
Furthermore, molecular docking can be combined with molecular dynamics (MD) simulations to assess the stability of the predicted binding pose over time. researchgate.net For instance, MD simulations of σ2 receptor ligands showed that the most potent compound exhibited the least movement in the binding pocket, indicating a stable interaction. researchgate.net
| Compound | Estimated Binding Energy (kcal/mol) | Key Interacting Residue |
| Compound 7 | -10.97 | Asp29 |
| Other derivatives | -9.65 to -10.97 | Asp29 |
Table based on docking studies of benzimidazolone derivatives with the σ2 receptor. researchgate.net
Theoretical Insights into Reaction Mechanisms and Stereochemical Outcomes
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions and to understand the origins of stereoselectivity. solubilityofthings.comnumberanalytics.com For reactions involving the synthesis or modification of the this compound core, theoretical calculations can elucidate reaction pathways, identify transition states and intermediates, and explain why certain stereoisomers are formed preferentially. numberanalytics.comnumberanalytics.com
For example, Density Functional Theory (DFT) calculations can be used to model the potential energy surface of a reaction, revealing the lowest energy path from reactants to products. numberanalytics.com This can be particularly insightful for complex multi-component reactions used to synthesize tetraarylpyrrolo[3,2-b]pyrroles, where the sequence of bond-forming events can be elucidated. frontiersin.org
The stereochemical outcome of many reactions is determined by the relative energies of different transition states. solubilityofthings.comnumberanalytics.com Theoretical calculations can accurately predict these energy differences, providing a rationale for the observed stereoselectivity. In nucleophilic substitution reactions, for instance, the mechanism (SN1 or SN2) dictates the stereochemical outcome, with SN1 reactions often leading to racemization and SN2 reactions proceeding with an inversion of configuration. solubilityofthings.comnumberanalytics.com Computational modeling can help to determine which pathway is more favorable under specific reaction conditions.
Applications and Advanced Research Trajectories of Octahydropyrrolo 3,2 B Pyrrole Scaffolds
Octahydropyrrolo[3,2-b]pyrrole as a Versatile Synthetic Building Block and Intermediate
The this compound framework serves as a crucial building block in the synthesis of more complex molecules. Its value stems from the rigid conformational constraint it imposes, which is beneficial for molecular recognition by biological targets. The development of synthetic methods to create this bicyclic system, such as [3+2] cycloaddition reactions, has made it more accessible for exploration in medicinal chemistry. smolecule.com
This scaffold's utility is demonstrated in its use to create diverse molecular architectures. For instance, it has been incorporated into the synthesis of spiro[indole-3,2′-pyrrolo[2,3-c]pyrrole]-2,4′-diones, complex structures developed as potential therapeutic agents. nih.gov The synthesis often involves a key reductive ring closure step to form the dihydropyrrolo[3,2-b]pyrrole core. science.gov The versatility of the this compound scaffold allows for various chemical modifications, including oxidation and substitution reactions, making it a valuable intermediate in organic synthesis.
Role in Medicinal Chemistry Research as a Privileged Scaffold for Bioactive Compounds
The this compound scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to serve as a core for developing a wide range of biologically active compounds. smolecule.combiolmolchem.com Its rigid bicyclic nature provides a well-defined three-dimensional shape that can be tailored to interact with specific biological targets. smolecule.com This has led to its use in the design of ligands for various receptors and enzymes.
The significance of this scaffold is highlighted by its presence in numerous drug discovery programs. smolecule.com Researchers have successfully developed potent and selective modulators for several important biological targets by modifying the this compound core.
The unique structural features of the this compound scaffold have been exploited to design and synthesize modulators of various receptors and enzymes, demonstrating its broad applicability in medicinal chemistry.
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and migration. mdpi.com Dysregulation of FGFR signaling is implicated in various cancers, making them an important therapeutic target. mdpi.comoncotarget.com
Research has explored the use of the this compound scaffold in developing FGFR inhibitors. One study identified a derivative, Asinex-5082, which demonstrated a higher binding affinity for FGFR3 compared to a known reference drug. researchgate.net This selectivity is attributed to the specific interactions the octahydropyrrolo[3,2-b]pyridine derivative can form within the ATP-binding pocket of FGFR3. researchgate.net The development of selective FGFR inhibitors is crucial to minimize side effects that can arise from inhibiting other kinases, such as vascular endothelial growth factor receptor 2 (VEGFR2). researchgate.net
Table 1: FGFR Inhibition Study Data
| Compound | Target | Finding |
|---|---|---|
| Asinex-5082 | FGFR3 | Showed a larger binding free energy with FGFR3 (−39.3 kcal/mol) than the reference drug Erdafitinib (−29.9 kcal/mol). researchgate.net |
The interaction between the MDM2 protein and the tumor suppressor protein p53 is a key regulatory point in cell cycle control and apoptosis. acs.orgmdpi.com Inhibiting this interaction can restore the tumor-suppressing function of p53, making it a promising strategy for cancer therapy. nih.govtandfonline.com
The this compound ring system has been incorporated into the design of potent MDM2-p53 interaction inhibitors. acs.org By creating a rigidified scaffold, researchers were able to better position functional groups to interact with key residues in the MDM2 protein, such as His96. nih.govacs.org This led to the development of compounds with significantly improved potency. For example, attaching a -CH2CO2H group to the this compound scaffold resulted in a compound with an IC50 of 39 nM for MDM2-p53 inhibition. acs.org Further optimization led to a compound with an IC50 of 2 nM. acs.org
Table 2: MDM2-p53 Interaction Antagonism Data
| Compound Scaffold | Modification | MDM2-p53 IC50 |
|---|---|---|
| octahydro-pyrrolo[3,2-b]pyrrole | Unsubstituted (R4 = H) | No improvement in potency. acs.org |
| octahydro-pyrrolo[3,2-b]pyrrole | -CH2CO2H at R4 | 39 nM. acs.org |
Metabotropic glutamate (B1630785) receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission in the central nervous system. frontiersin.orgnews-medical.nettocris.com They are considered important therapeutic targets for a variety of neurological and psychiatric disorders. news-medical.netresearchgate.net
While much of the research has focused on the octahydropyrrolo[3,4-c]pyrrole (B1259266) isomer for mGluR modulation, the underlying principle of using a rigid bicyclic scaffold to achieve selectivity is relevant. nih.gov The development of allosteric modulators, which bind to a site on the receptor different from the glutamate binding site, has been a successful strategy for achieving selectivity among the different mGluR subtypes. researchgate.netnih.gov This approach has yielded potent and selective negative allosteric modulators (NAMs) of mGlu1. nih.gov
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. mdpi.com They are involved in a variety of physiological processes and are important targets for drug discovery, particularly for neurological disorders. plos.org
The this compound scaffold has been investigated for the development of nAChR ligands. Research has shown that substitutions on this core structure can influence selectivity between different nAChR subtypes. For example, the octahydropyrrolo[3,4-c]pyrrole isomer has been used to create ligands with selectivity for either the α4β2 or α7 nAChR subtypes. acs.org This demonstrates the potential of the pyrrolo-pyrrole bicyclic system as a versatile platform for designing subtype-selective nAChR modulators.
Design and Synthesis of Receptor and Enzyme Modulators
Orexin (B13118510) Receptor Modulation
Derivatives of the octahydropyrrolo[3,4-c]pyrrole scaffold have been investigated as modulators of orexin receptors, which are involved in regulating sleep-wake cycles. google.comgoogle.com Specifically, these compounds have been developed as potent and selective orexin-2 receptor antagonists. nih.govacs.org The modulation of orexin signaling is a promising therapeutic strategy for the treatment of insomnia. google.comnih.gov
The research has involved the synthesis and preclinical characterization of novel disubstituted octahydropyrrolo[3,4-c]pyrroles. google.comgoogle.comnih.gov Through optimization of their physicochemical and pharmacokinetic properties, compounds with suitable tissue distribution and duration of action for treating primary insomnia have been identified. nih.govacs.org This optimization process ultimately led to the identification of a clinical candidate for the treatment of primary insomnia. nih.govacs.org The selectivity for the orexin-2 receptor over the orexin-1 receptor is a key aspect of this research, as the orexin-2 receptor is believed to be more critical in the modulation of sleep. google.com
Design of Conformationally Constrained Peptidomimetics and Analogues
The rigid bicyclic structure of the this compound scaffold makes it a valuable component in the design of conformationally constrained peptidomimetics. researchgate.netbeilstein-journals.org By incorporating this scaffold, the flexibility of peptide chains can be reduced, forcing them into specific secondary structures. beilstein-journals.org This conformational restriction can lead to enhanced receptor affinity and selectivity. beilstein-journals.orgsmolecule.com
The synthesis of novel heterocyclic systems derived from amino acids, including those containing the octahydropyrrolo[3′,2′:3,4]pyrrolo[2,3-b]indole core, has been explored. researchgate.net These structures serve as constrained analogues of tryptophan and can be used to mimic β-turns, which are common secondary structures in biologically active peptides. researchgate.net The design of such peptidomimetics is a key strategy in medicinal chemistry to develop compounds with improved pharmacological properties over their natural peptide counterparts. beilstein-journals.org
Structure-Activity Relationship (SAR) Studies for Biological Targets
Extensive structure-activity relationship (SAR) studies have been conducted on this compound derivatives to understand how chemical modifications influence their biological activity at various targets. These studies are crucial for optimizing lead compounds into potential drug candidates.
For dopamine D3 receptor antagonists , SAR studies on 1,2,4-triazolyl octahydropyrrolo[2,3-b]pyrroles have revealed key structural requirements for high affinity and selectivity. nih.gov The nature and position of substituents on the aromatic rings and the heterocyclic moieties have been systematically varied to build a comprehensive SAR understanding. nih.gov
In the context of orexin receptor modulation , SAR studies on novel octahydropyrrolo[3,4-c]pyrroles led to the discovery of selective orexin-2 antagonists. nih.govacs.org These studies focused on optimizing physicochemical and pharmacokinetic properties to achieve a profile suitable for treating insomnia. nih.gov
The octahydropyrrolo[3,4-c]pyrrole scaffold has also been utilized to develop ligands for nicotinic acetylcholine receptors (nAChRs) , with SAR studies demonstrating that substitutions on the scaffold can switch selectivity between different nAChR subtypes. acs.org Similarly, this scaffold served as a replacement for a piperazine (B1678402) ring in the development of negative allosteric modulators (NAMs) of the mGlu1 receptor , with SAR focused on improving potency and drug-like properties. nih.gov
Furthermore, SAR studies have been performed on octahydropyrrolo[3,4-c]pyrrole derivatives targeting histamine (B1213489) H3 and H4 receptors . acs.orggoogle.comgoogle.com For cannabinoid receptors , SAR investigations of pyrrole (B145914) derivatives have aimed to understand the binding of non-classical agonists to CB1 and CB2 receptors. escholarship.org
Applications in Catalysis and Ligand Design
The rigid, bicyclic framework of the this compound core makes it an attractive scaffold for the design of ligands in catalysis. vulcanchem.com Its defined stereochemistry and conformational rigidity can lead to high selectivity in catalytic processes. While specific examples of its direct use as a catalyst are not detailed in the provided context, its potential as a ligand precursor is recognized. vulcanchem.com The nitrogen atoms within the scaffold can act as coordination sites for metal centers, forming stable complexes that can function as catalysts for various organic transformations. The development of novel synthetic routes to access these scaffolds, such as through [3+2] cycloaddition reactions, has made them more available for exploration in ligand design. smolecule.com
Material Science Applications and Optoelectronic Research
The unique structural and electronic properties of pyrrole-based compounds, including the this compound system, have led to their investigation in material science and optoelectronics. smolecule.commdpi.com Pyrrole-containing polymers and heteroacenes are known for their optoelectronic properties, and the this compound core can serve as a building block for such materials. science.gov
Development of Optoelectronic Materials
The pyrrolo[3,2-b]pyrrole (B15495793) scaffold is a versatile building block for creating organic optoelectronic materials due to its exceptional photophysical features and high charge-carrier mobility. acs.org The core's strong electron-donating nature allows for the creation of materials with tailored electronic properties through strategic chemical modification. Progress in this area is largely driven by application-focused research in fields like organic light-emitting diodes (OLEDs) and organic field-effect transistors. acs.org
A key strategy involves diversifying the aromatic units attached to the periphery of the 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) (DHPP) core. rsc.org By incorporating different aromatic and heteroaromatic units, such as thienyl and benzothiadiazole, researchers can generate a series of conjugated polymers with finely-tuned optoelectronic characteristics. rsc.org This approach allows for the development of materials with broad absorption bands and strong fluorescence, which are critical for device performance. acs.org
Furthermore, the synthesis of π-expanded, ladder-type heteroacenes based on the pyrrolo[3,2-b]pyrrole skeleton has led to a new class of chromophores. nih.gov These materials exhibit strong violet-blue fluorescence with high quantum yields and are emissive in the solid state, a crucial property for the fabrication of efficient OLEDs. acs.orgnih.gov For instance, a novel electroluminescent material, DMBPDPP, was synthesized using the pyrrolo[3,2-b]pyrrole skeleton as a donor and a dimesitylborane (B14672257) group as an acceptor. rsc.org This compound demonstrated high thermal and electrochemical stability, and when used as an emitter layer in an OLED, it produced efficient green light emission. rsc.orgresearchgate.net
Table 1: Optoelectronic Properties of Selected Pyrrolo[3,2-b]pyrrole Derivatives
| Compound/Polymer Class | Key Structural Feature | Observed Optoelectronic Properties | Potential Application |
|---|---|---|---|
| Tetraarylpyrrolo[3,2-b]pyrroles | Pre-installed aryl substituents in a C2 symmetry frame. nih.gov | Broad absorption (300-450 nm), strong violet-blue fluorescence, solid-state emission. acs.org | Organic Light-Emitting Diodes (OLEDs) acs.org |
| DHPP "Homopolymers" | Peripheral thienyl and benzothiadiazole units. rsc.org | Tailorable optoelectronic properties through monomer diversification. rsc.org | Organic Electronics rsc.org |
| DMBPDPP | Pyrrolo[3,2-b]pyrrole donor with dimesitylborane acceptor. rsc.org | Efficient green electroluminescence (518 nm), high thermal stability. rsc.orgresearchgate.net | OLED Emitter Layer rsc.org |
| B/N-doped Ladder-Type Pyrrolopyrroles | Fused ring system with four-coordinate boron. rsc.org | Strong absorption (500-600 nm), efficient orange to deep-red fluorescence (quantum yields up to 0.90). rsc.org | Near-Infrared (NIR) Emitting Devices rsc.org |
Research on Aggregation-Induced Emission (AIE) Characteristics
A significant challenge in optoelectronics is the phenomenon of aggregation-caused quenching (ACQ), where fluorescent molecules lose their emissivity in the solid state. mdpi.com The pyrrolo[3,2-b]pyrrole scaffold has been instrumental in developing materials that exhibit the opposite effect: aggregation-induced emission (AIE). rsc.org AIE-active luminogens (AIEgens) are typically non-emissive when dissolved but become highly fluorescent upon aggregation, a property attributed to the restriction of intramolecular motion in the aggregated state. mdpi.com
The non-planar configuration and strong electron-donating ability of the tetraaryl-1,4-dihydropyrrolo-[3,2-b]pyrrole (TAPP) moiety make it an effective AIE unit. researchgate.net Researchers have successfully designed and synthesized numerous AIE-active compounds by modifying this core. One successful strategy involves attaching bulky, rotatable groups, such as tetraphenylethylene (B103901) (TPE), to the pyrrolo[3,2-b]pyrrole core. researchgate.netnih.gov For example, a derivative containing TPE units showed a 32-fold emission enhancement in the solid state compared to its solution phase. researchgate.netnih.gov
Another approach is the development of donor-acceptor molecules. The compound DMBPDPP, which features a pyrrolo[3,2-b]pyrrole donor and a dimesitylborane acceptor, was found to exhibit significant AIE behavior alongside its electroluminescent properties. rsc.org Theoretical calculations and X-ray crystal analysis confirmed that the molecule's specific geometry and electronic structure are responsible for its AIE characteristics. rsc.org Similarly, ionic liquid crystals based on pyrrolo[3,2-b]pyrrole viologen derivatives have been shown to act as AIE units, with their emission properties being tunable by temperature and aggregation state. rsc.orgscispace.com
Table 2: Research Findings on AIE Characteristics of Pyrrolo[3,2-b]pyrrole Derivatives
| Compound | AIE-Inducing Feature | Key Research Finding | Emission Color |
|---|---|---|---|
| DMBPDPP | Donor-acceptor structure (pyrrolo[3,2-b]pyrrole donor, dimesitylborane acceptor). rsc.org | Exhibits significant AIE behavior and high thermal stability; functions as an efficient electroluminescent material. rsc.org | Green researchgate.net |
| TPE-containing pyrrolo[3,2-b]pyrrole (Compound 3) | Incorporation of tetraphenylethylene (TPE) units. researchgate.netnih.gov | Showed a ~32-fold fluorescence enhancement in the aggregated state versus solution. researchgate.netnih.gov | Not Specified |
| DPP-2Py-9 | Viologen derivative with long alkoxy chains forming a liquid crystal structure. rsc.orgscispace.com | Emission intensity and wavelength are dependent on the aggregation state, which can be controlled by temperature. rsc.orgscispace.com | Yellow-Green (shifts from ~630 nm to 520 nm with heating) scispace.com |
Development of Chemo-Biosensing and Imaging Agents
The unique photophysical properties of pyrrolo[3,2-b]pyrrole derivatives, particularly their strong and stable fluorescence and AIE characteristics, make them excellent candidates for the development of chemo-biosensors and agents for biological imaging. researchgate.netmdpi.com The ability to function in aggregated states or aqueous environments is a significant advantage for biological applications. mdpi.com
Water-soluble pyrrolo[3,2-b]pyrrole dyes have been synthesized and successfully used for fluorescence imaging of cells with both confocal and two-photon microscopy. researchgate.netkaist.ac.kr The molecular design of these dyes, often featuring a quadrupolar A-π-D-π-A (acceptor-pi bridge-donor-pi bridge-acceptor) structure, prevents fluorescence quenching in the aggregate state, making them suitable for cellular environments. researchgate.net
Furthermore, the AIE properties of related diketopyrrolopyrrole (DPP) dyes, which share a similar fused-ring core, are being leveraged to create advanced bio-imaging probes. nih.gov For instance, AIE-active DPP nanoparticles have been developed for in vivo two-photon fluorescence imaging. frontiersin.org These nanoparticles can be encapsulated in biocompatible polymers, rendering them water-dispersible and stable for long-term imaging applications. mdpi.com Research has also focused on creating "turn-on" fluorescent chemodosimeters for detecting specific biologically relevant analytes. A photostable DPP-based probe was designed to selectively detect cysteine in living cells, demonstrating the potential for creating highly specific biosensors. sci-hub.se The development of dyad systems, such as a Tetraarylpyrrolo[3,2-b]pyrrole-BODIPY dyad, opens possibilities for creating FRET-based sensors for detecting changes in the cellular microenvironment, like viscosity. nih.govresearchgate.net
Table 3: Pyrrolo[3,2-b]pyrrole Scaffolds in Chemo-Biosensing and Imaging
| Compound/Probe Type | Target/Application | Mechanism of Action | Key Finding |
|---|---|---|---|
| Water-soluble quadrupolar pyrrolo[3,2-b]pyrrole dye | Cellular Imaging researchgate.net | Two-photon absorption; resistance to aggregation-caused quenching. researchgate.net | Successfully used for fluorescence imaging of cells, demonstrating potential as a bioimaging agent. researchgate.netkaist.ac.kr |
| Mannose-functionalized DPP AIE probe | Lectin Detection & Cancer Cell Imaging nih.gov | Aggregation induced by sugar-lectin interactions enhances fluorescence. nih.gov | Selectively recognized the lectin Concanavalin A with significant fluorescence enhancement. nih.gov |
| DPP-DNBS Chemodosimeter | Cysteine (Cys) Detection sci-hub.se | Selective chemical reaction with Cys cleaves a quenching group, "turning on" red fluorescence. sci-hub.se | Achieved selective detection and discrimination of cysteine from other thiols in living Hela cells. sci-hub.se |
| TAPP-BODIPY Dyad | Viscosity Sensing nih.govresearchgate.net | Functions as a molecular rotor utilizing Förster Resonance Energy Transfer (FRET). nih.govresearchgate.net | The dyad shows potential as a FRET-based sensor with a large pseudo-Stokes shift, useful for bio-sensing. nih.gov |
Table of Mentioned Compounds
| Abbreviation / Common Name | Full Chemical Name |
| DMBPDPP | 1,4-bis(4-(dimethylboryl) phenyl)-2,5-diphenyl-1,4-dihydropyrrolo[3,2-b]pyrrole |
| DHPP | 1,4-dihydropyrrolo[3,2-b]pyrrole |
| TAPP | Tetraaryl-1,4-dihydropyrrolo-[3,2-b]pyrrole |
| TPE | Tetraphenylethylene |
| DPP-2Py-9 | 4,4'-((2,5-diphenylpyrrolo[3,2-b]pyrrole-1,4-diyl)bis(4,1-phenylene))bis(1-pyridin-1-ium) 4-toluenesulfonate (with nonyl chains) |
| DPP-DNBS | A derivative of diketopyrrolopyrrole connected to a 2,4-dinitrobenzenesulfonyl group |
| BODIPY | Boron-dipyrromethene |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
